Cas no 1806232-76-7 (2-Iodo-5-methyl-4-(trifluoromethoxy)pyridine-3-acetic acid)

2-Iodo-5-methyl-4-(trifluoromethoxy)pyridine-3-acetic acid is a specialized pyridine derivative featuring a trifluoromethoxy group and an acetic acid side chain, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the iodine substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling efficient derivatization. The trifluoromethoxy group contributes to increased lipophilicity and metabolic stability, which is advantageous in drug design. The acetic acid moiety allows for further functionalization or salt formation, improving solubility. This compound is particularly useful in the development of bioactive molecules, offering versatility in medicinal chemistry applications. Its structural features make it a promising candidate for targeted synthesis in drug discovery and material science.
2-Iodo-5-methyl-4-(trifluoromethoxy)pyridine-3-acetic acid structure
1806232-76-7 structure
Product Name:2-Iodo-5-methyl-4-(trifluoromethoxy)pyridine-3-acetic acid
CAS No:1806232-76-7
MF:C9H7F3INO3
MW:361.056465387344
CID:4836225
Update Time:2025-05-23

2-Iodo-5-methyl-4-(trifluoromethoxy)pyridine-3-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Iodo-5-methyl-4-(trifluoromethoxy)pyridine-3-acetic acid
    • Inchi: 1S/C9H7F3INO3/c1-4-3-14-8(13)5(2-6(15)16)7(4)17-9(10,11)12/h3H,2H2,1H3,(H,15,16)
    • InChI Key: FTTYLDJHDSBWDT-UHFFFAOYSA-N
    • SMILES: IC1C(CC(=O)O)=C(C(C)=CN=1)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 287
  • XLogP3: 2.5
  • Topological Polar Surface Area: 59.4

2-Iodo-5-methyl-4-(trifluoromethoxy)pyridine-3-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029090670-1g
2-Iodo-5-methyl-4-(trifluoromethoxy)pyridine-3-acetic acid
1806232-76-7 97%
1g
$1,490.00 2022-03-31

Additional information on 2-Iodo-5-methyl-4-(trifluoromethoxy)pyridine-3-acetic acid

2-Iodo-5-methyl-4-(trifluoromethoxy)pyridine-3-acetic Acid: A Comprehensive Overview

The compound 2-Iodo-5-methyl-4-(trifluoromethoxy)pyridine-3-acetic acid (CAS No. 1806232-76-7) is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an iodo group at position 2, a methyl group at position 5, a trifluoromethoxy group at position 4, and an acetic acid moiety at position 3. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block for various applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Iodo-5-methyl-4-(trifluoromethoxy)pyridine-3-acetic acid. Researchers have employed a variety of methodologies, including palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling, to construct the pyridine core with high precision. The introduction of the trifluoromethoxy group, a strong electron-withdrawing substituent, significantly enhances the molecule's reactivity and stability. This feature makes it particularly suitable for applications in drug discovery and agrochemical development.

The trifluoromethoxy group is known for its ability to modulate the electronic properties of aromatic rings, which can influence the bioavailability and pharmacokinetics of drug candidates. In the case of 2-Iodo-5-methyl-4-(trifluoromethoxy)pyridine-3-acetic acid, this substituent plays a crucial role in stabilizing the molecule's conformation and enhancing its solubility in polar solvents. Such properties are essential for optimizing drug delivery systems and ensuring effective therapeutic outcomes.

Another notable feature of this compound is the presence of the iodo group at position 2. Iodo substituents are highly reactive and can participate in various nucleophilic substitution reactions, making them valuable intermediates in organic synthesis. The methyl group at position 5 further contributes to the molecule's stability by providing steric hindrance, which can prevent unwanted side reactions during synthesis or application.

Recent studies have highlighted the potential of 2-Iodo-5-methyl-4-(trifluoromethoxy)pyridine-3-acetic acid as a precursor for constructing bioactive molecules with anti-inflammatory and anticancer properties. For instance, researchers have successfully utilized this compound as a key intermediate in the synthesis of novel pyridine-based inhibitors targeting specific kinases involved in cancer progression. The acetic acid moiety at position 3 serves as a versatile functional group that can be readily modified to introduce additional bioactive functionalities.

In addition to its role in drug discovery, 2-Iodo-5-methyl-4-(trifluoromethoxy)pyridine-3-acetic acid has shown promise in materials science applications. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). The trifluoromethoxy group's electron-withdrawing nature enhances the molecule's ability to act as an electron acceptor, which is critical for achieving high performance in electronic devices.

From an environmental perspective, the synthesis and application of 2-Iodo-5-methyl-4-(trifluoromethoxy)pyridine-3-acetic acid are designed to minimize ecological impact. Researchers have developed green chemistry approaches to synthesize this compound, including the use of recyclable catalysts and solvent systems that reduce waste generation. These efforts align with global sustainability goals and ensure that the compound's production remains environmentally friendly.

In conclusion, 2-Iodo-5-methyl-4-(trifluoromethoxy)pyridine-3-acetic acid (CAS No. 1806232-76-7) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure, combined with recent advancements in synthetic methods and functionalization strategies, positions it as a valuable tool for advancing drug discovery, materials science, and sustainable chemistry practices.

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